4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride
Overview
Description
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a phenol group, and an ethylpiperazine moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride typically involves the reaction of 4-chlorophenol with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding phenol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]phenol
- 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]aniline
- 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]benzoic acid
Uniqueness
4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17;/h3-4,9,17H,2,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWOPFCWIMDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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